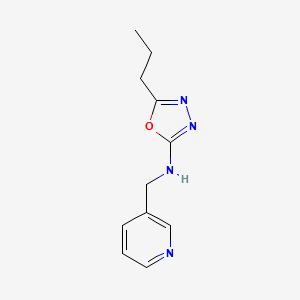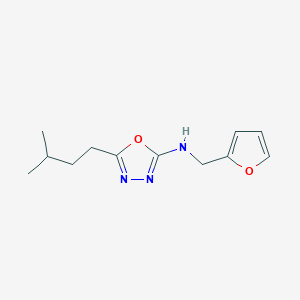![molecular formula C18H18N6 B7641590 6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641590.png)
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile, also known as BIPPC, is a chemical compound that has attracted significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein kinase B (PKB/Akt) and is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile exerts its biological effects by inhibiting the activity of protein kinase B (PKB/Akt), a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. By inhibiting PKB/Akt, this compound induces apoptosis (programmed cell death) in cancer cells and protects neurons from oxidative stress and neurotoxicity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. This compound also inhibits the phosphorylation of Akt and downstream targets, such as mTOR and GSK-3β, which play important roles in cell proliferation and survival. In neurons, this compound protects against oxidative stress and neurotoxicity by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and detoxifying enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile has several advantages for laboratory experiments. It is a potent and selective inhibitor of PKB/Akt, which makes it a valuable tool for studying the role of this kinase in various biological processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for laboratory experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, this compound has not been extensively studied in vivo, which makes it difficult to extrapolate its effects from cell-based assays to whole organisms.
Direcciones Futuras
There are several future directions for research on 6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile. One area of interest is the development of more potent and selective inhibitors of PKB/Akt, which could have even greater therapeutic potential. Another area of research is the investigation of the effects of this compound on other signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival. Finally, the development of new formulations of this compound that improve its solubility and bioavailability could enhance its therapeutic efficacy.
Métodos De Síntesis
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-chloro-5-nitropyridine with potassium cyanide to form 2-cyano-5-nitropyridine. This intermediate is then reacted with 4-(2-aminoethyl)benzimidazole to form the final product, this compound.
Aplicaciones Científicas De Investigación
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. This compound also has neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been investigated for its potential use in the treatment of diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity.
Propiedades
IUPAC Name |
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c19-12-14-4-3-7-18(20-14)24-10-8-23(9-11-24)13-17-21-15-5-1-2-6-16(15)22-17/h1-7H,8-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIZOXFVAOZBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC(=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-amino-2-oxoethyl)amino]-N-(cyclohexylmethyl)-2-methylpropanamide](/img/structure/B7641525.png)
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641531.png)
![N-[2-(2-methoxyethylamino)ethyl]-1-benzothiophene-5-carboxamide;hydrochloride](/img/structure/B7641549.png)

![2-[2-[[(5-chloro-1,3-benzoxazol-2-yl)amino]methyl]phenoxy]-N-methylacetamide](/img/structure/B7641562.png)
![5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641572.png)
![[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7641579.png)
![1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B7641581.png)
![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641583.png)
![5-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641588.png)
![N-[(4-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641596.png)
![5-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641604.png)